

# Application Notes and Protocols: Synthesis of N-Deethylorzolamide

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## Compound of Interest

Compound Name: *N-Deethylorzolamide*

CAS No.: 154154-90-2

Cat. No.: B130741

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This document provides a comprehensive guide for the synthesis, purification, and characterization of **N-Deethylorzolamide**, a primary metabolite of the carbonic anhydrase inhibitor, Dorzolamide.[1][2] As a key reference standard, **N-Deethylorzolamide** is essential for pharmacokinetic studies, impurity profiling, and quality control in the development and manufacturing of Dorzolamide-related pharmaceuticals.[3] This guide is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

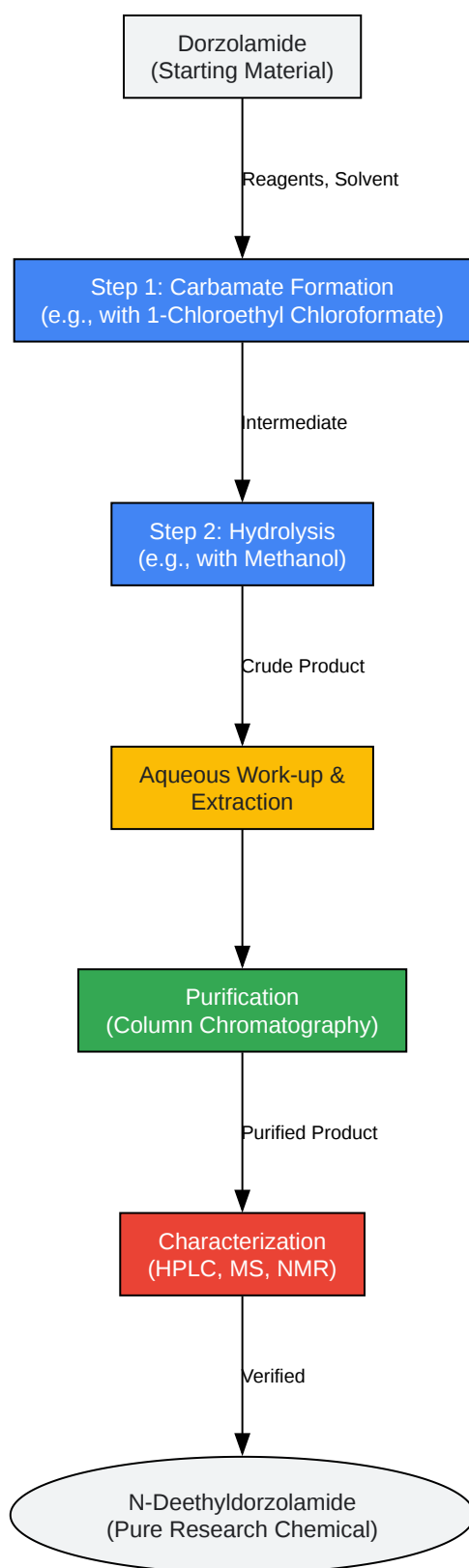
## Introduction and Strategic Rationale

Dorzolamide is a potent inhibitor of human carbonic anhydrase II, used topically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][3] In vivo, Dorzolamide is metabolized to **N-Deethylorzolamide**, which also exhibits inhibitory activity against carbonic anhydrase and accumulates in red blood cells.[1][2] The availability of pure **N-Deethylorzolamide** is therefore critical for assessing the purity, safety, and metabolic profile of the parent drug.

The synthetic strategy outlined herein focuses on the selective N-deethylation of commercially available Dorzolamide. This approach is favored due to the accessibility of the starting material and the well-documented chemical transformations for N-dealkylation in organic synthesis.[4] The chosen method involves a two-step sequence: reaction of the secondary amine in Dorzolamide with a chloroformate reagent, followed by hydrolysis of the resulting carbamate intermediate to yield the primary amine, **N-Deethyldorzolamide**. This method is generally chemoselective and proceeds under relatively mild conditions.[4]

## Synthesis Workflow

The overall process involves the chemical modification of Dorzolamide, followed by purification and rigorous analytical confirmation of the final product.



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Caption: Overall workflow for the synthesis of **N-Deethylorzolamide**.

## Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. All procedures should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations.<sup>[5][6]</sup>

## Materials and Reagents

| Compound/Reagent            | IUPAC Name  | Molecular Formula  | Molecular Weight ( g/mol ) | Supplier Notes                         |
|-----------------------------|---|--|----------------------------|--|
| Dorzolamide HCl             | (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride | C <sub>10</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>4</sub> S <sub>3</sub> | 360.9                      | Commercially available                 |
| 1-Chloroethyl chloroformate | 1-Chloroethyl carbonochloridate   | C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>                   | 142.97                     | Highly toxic and corrosive             |
| Dichloromethane (DCM)       | Dichloromethane   | CH <sub>2</sub> Cl <sub>2</sub>  | 84.93                      | Anhydrous, analytical grade            |
| Methanol (MeOH)             | Methanol  | CH <sub>4</sub> O  | 32.04                      | Anhydrous, analytical grade            |
| Sodium Bicarbonate          | Sodium hydrogencarbonate  | NaHCO <sub>3</sub>   | 84.01                      | Saturated aqueous solution             |
| Sodium Sulfate              | Sodium sulfate  | Na <sub>2</sub> SO <sub>4</sub>  | 142.04                     | Anhydrous                              |
| Silica Gel                  | Silicon dioxide   | SiO <sub>2</sub>   | 60.08                      | 230-400 mesh for column chromatography |

## Step-by-Step Synthesis Procedure

### Step 1: Synthesis of the Carbamate Intermediate

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Dorzolamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add 1-chloroethyl chloroformate (1.2 eq) dropwise to the stirred suspension.
- Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, cool the mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.

### Step 2: Hydrolysis to **N-Deethylorzolamide**

- Dissolve the crude carbamate intermediate from the previous step in anhydrous methanol (approx. 10 mL per gram of initial Dorzolamide).
- Heat the solution to reflux. The hydrolysis is generally complete within 1-2 hours, which can be monitored by TLC.
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.

### Step 3: Work-up and Purification

- Dissolve the resulting crude residue in DCM.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **N-Deethylдорзолamide**.
- Purify the crude product using flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **N-Deethylдорзолamide** as a solid.

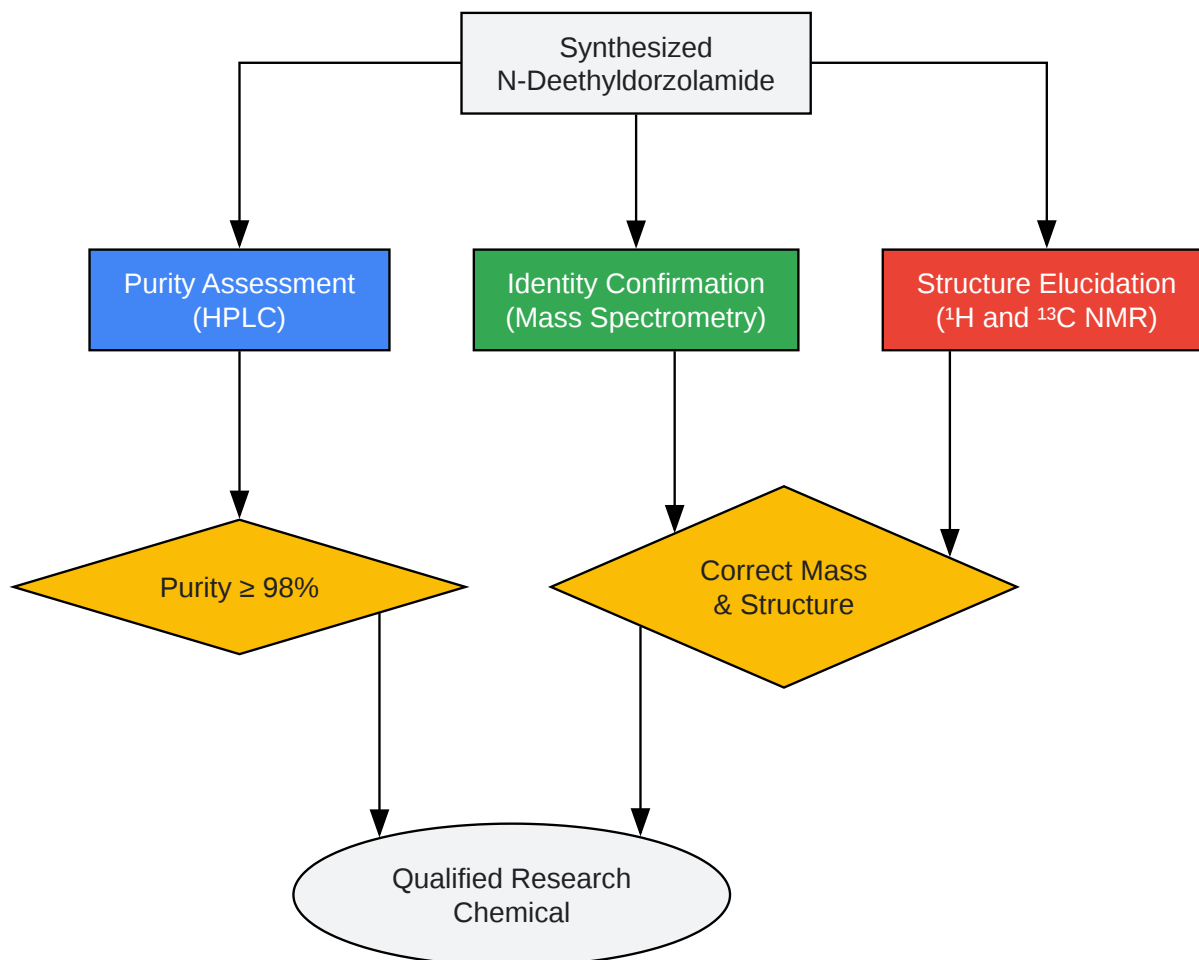
## Characterization and Quality Control

The identity and purity of the synthesized **N-Deethylдорзолamide** must be confirmed through a combination of spectroscopic and chromatographic techniques.<sup>[7][8][9]</sup>

## Physicochemical Properties

| Property          | Value   | Source   |
|-------------------|---|----------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> S <sub>3</sub> | [10][11] |
| Molecular Weight  | 296.4 g/mol   | [10][11] |
| Appearance        | Expected to be an off-white to white solid                                  | -        |
| Purity (HPLC)     | ≥98% recommended for use as a research standard                             | -        |

## Analytical Workflow



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Caption: Analytical workflow for the quality control of synthesized **N-Deethylorzolamide**.

## Recommended Analytical Methods

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) to determine the purity of the final compound.[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight.[7] The expected  $[M+H]^+$  ion for  $C_8H_{12}N_2O_4S_3$  is approximately  $m/z$  297.0.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum should confirm the absence of the characteristic signals for the ethyl group (a quartet and a triplet) that are present in the spectrum of Dorzolamide. The presence of a broad signal corresponding to the primary amine ( $-\text{NH}_2$ ) protons should be observed.
  - $^{13}\text{C}$  NMR: The spectrum should show the absence of the two carbon signals from the ethyl group. The chemical shifts of the carbons adjacent to the nitrogen will be altered compared to the parent compound. A comprehensive analysis using both  $^1\text{H}$  and  $^{13}\text{C}$  NMR is essential for unambiguous structure confirmation.[\[3\]](#)[\[7\]](#)

## Safety and Handling

All handling of chemicals should be performed in accordance with good laboratory practice and established safety guidelines.[\[5\]](#)[\[12\]](#)

- Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) at all times.[\[6\]](#)[\[13\]](#)
- Chemical Hazards:
  - Dorzolamide: May cause damage to organs through prolonged or repeated exposure. Avoid inhalation of dust and contact with skin and eyes.[\[6\]](#)
  - 1-Chloroethyl chloroformate: Highly toxic, corrosive, and a lachrymator. Handle only in a certified chemical fume hood with extreme caution.
  - Solvents (DCM, Methanol): Dichloromethane is a suspected carcinogen. Methanol is toxic. Avoid inhalation of vapors and skin contact.
- Spill & Waste Management: In case of a spill, evacuate the area and clean up using an inert absorbent material.[\[5\]](#) Dispose of all chemical waste in properly labeled containers according to local and national regulations.[\[12\]](#)

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